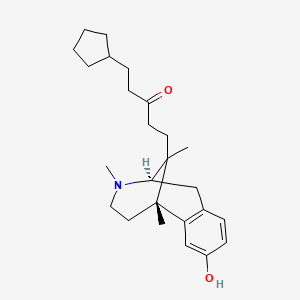

Quadazocine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

69924-29-4 |

|---|---|

Formule moléculaire |

C25H37NO2 |

Poids moléculaire |

383.6 g/mol |

Nom IUPAC |

1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |

InChI |

InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1 |

Clé InChI |

LOYWOYCPSWPKFH-CSIQULDISA-N |

SMILES isomérique |

C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |

SMILES canonique |

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |

Origine du produit |

United States |

Chemical Synthesis Methodologies and Structural Systematics

Synthetic Approaches to the Benzomorphan (B1203429) Core Structure Relevant to Quadazocine (B1198647)

The benzomorphan nucleus, chemically known as 2,6-methano-3-benzazocine, is the foundational scaffold of this compound. researchgate.net This rigid tricyclic system is a simplified analog of the morphine skeleton and serves as a versatile template for creating compounds that interact with opioid receptors. researchgate.netnih.gov The synthesis of this core structure is a critical aspect of producing this compound and related compounds.

Several synthetic strategies have been developed to construct the benzomorphan framework. A frequently employed method involves the acid-catalyzed intramolecular Friedel-Crafts cyclization. researchgate.net This reaction typically uses a benzyl-functionalized piperidine (B6355638) that contains a hydroxyl or a carbon-carbon double bond to facilitate the formation of the B ring of the benzomorphan skeleton. researchgate.net

Synthetic strategies for the benzazocine core can be broadly categorized based on the sequence of ring formation. ub.edu These approaches include:

Strategy 1: Fusion of ring C onto a pre-existing tetrahydroquinoline scaffold.

Strategy 2: Transformation of a phenyl ring to incorporate a 2-azabicyclo[3.3.1]nonane moiety.

Strategy 3: Formation of the nitrogen-containing ring from an initial cyclohexylbenzene (B7769038) structure, which is the most common approach. ub.edu

One notable historical synthesis involved the reaction of 3-nitroquinolinium salts with aliphatic ketones and amines, which resulted in the formation of tricyclic systems containing the benzazocine core. ub.edu These foundational methods have paved the way for more refined syntheses used for complex benzomorphans like this compound.

Table 1: Key Synthetic Strategies for the Benzomorphan Core

| Strategy | Description | Key Reaction Type |

|---|---|---|

| Friedel-Crafts Cyclization | Intramolecular cyclization of a benzyl-functionalized piperidine. researchgate.net | Electrophilic Aromatic Substitution |

| Ring Formation Sequence | Building the tricyclic system in a stepwise manner, often starting with a cyclohexylbenzene structure. ub.edu | Various (e.g., Cyclization, Annulation) |

| From Quinolone Derivatives | Reaction of quinolinium salts with ketones and amines to form the azatricyclic core. ub.edu | Condensation/Cyclization |

Stereochemical Considerations in this compound Synthesis and its Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of the pharmacological activity of benzomorphan derivatives. nih.govnumberanalytics.com The specific spatial configuration of a molecule dictates its ability to bind effectively to its biological target, such as an opioid receptor. numberanalytics.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. nih.gov

In the context of benzomorphans, the absolute stereochemistry is crucial for differentiating between affinities for various receptor types, such as the mu-opioid receptor and the NMDA receptor. nih.gov For instance, the (-)-1R,9β,2"S-enantiomers of certain 6,7-benzomorphan derivatives show a higher affinity for the NMDA receptor-channel complex than for the mu-opioid receptor. nih.gov this compound itself is the (-)-enantiomer, also known as WIN-44,441. wikipedia.orgnih.gov

The synthesis of a specific stereoisomer can lead to compounds with distinct pharmacological profiles. For example, the synthesis of the (+)-(2S,6S,11S)-LP1 analogue, an enantiomer of a known MOR agonist/DOR antagonist, resulted in a compound with high affinity for the σ1 receptor instead. researchgate.net This highlights the necessity of stereocontrolled synthesis to achieve the desired therapeutic effect. The interaction between a drug and its receptor is often likened to a lock and key, where only the correctly shaped key (the drug enantiomer) can fit into the lock (the receptor binding site). numberanalytics.com

Table 2: Stereoisomers and Receptor Activity

| Compound Family | Stereoisomer | Primary Receptor Affinity | Reference |

|---|---|---|---|

| 6,7-Benzomorphans | (-)-1R,9β,2"S | NMDA Receptor | nih.gov |

| LP1 Analogue | (+)-(2S,6S,11S) | σ1 Receptor | researchgate.net |

| Pentazocine (B1679294) | (-)-Pentazocine | Opioid Receptors | nih.gov |

Systematic Derivatization Strategies for Opioid Antagonist Analogue Generation

Systematic derivatization of the benzomorphan scaffold is a key strategy for generating novel opioid antagonist analogues and for fine-tuning the pharmacological profile of existing compounds. researchgate.netnih.gov These modifications often target two primary locations on the benzomorphan molecule: the basic nitrogen atom (N-substituent) and the phenolic hydroxyl group (at position 8). nih.gov

Modifying the N-substituent is a widely used approach to alter a compound's activity. The nature, size, hydrophobicity, and electronic properties of this substituent are critical in determining the pharmacological fingerprint of the resulting ligand. researchgate.net For example, replacing the N-methyl group of an agonist with a larger group like N-cyclopropylmethyl or N-allyl can convert the molecule into an antagonist. This principle is fundamental in the design of opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). rsc.org In a series of morphinan (B1239233) and benzomorphan derivatives, altering the N-substituent from a cyclopropylmethyl (as in cyclazocine) to a cyclobutylmethyl group resulted in a shift in the receptor activity profile, changing a mu-antagonist into a mu-agonist while retaining kappa-agonist properties. nih.gov

Another important derivatization strategy involves modification of the aromatic ring. Shifting a hydroxyl group from one position to another can significantly increase affinity for a specific receptor while reducing affinity for others. nih.gov For instance, moving the hydroxyl group from the 2'-position to the 3'-position in a series of 6,7-benzomorphan derivatives enhanced affinity for the NMDA receptor complex and decreased mu-opioid receptor affinity. nih.gov Such structure-activity relationship (SAR) data guide medicinal chemists in the rational design of new antagonists with improved selectivity and efficacy. nih.gov The goal is often to create bifunctional ligands that can target multiple opioid receptors simultaneously to achieve a better therapeutic profile with fewer side effects. nih.gov

Table 3: Common Chemical Compounds Mentioned

| Compound Name | Chemical Family |

|---|---|

| This compound | Benzomorphan |

| Morphine | Morphinan |

| Cyclazocine (B1219694) | Benzomorphan |

| Pentazocine | Benzomorphan |

| Naloxone | Morphinan |

| Naltrexone | Morphinan |

Molecular Pharmacology and Receptor Interaction Dynamics of Quadazocine

Opioid Receptor Binding Affinity and Selectivity Profile

Quadazocine (B1198647) exhibits a broad-spectrum antagonist activity across the three primary opioid receptors, albeit with a notable preference for the μ-opioid receptor. wikipedia.org Its characterization as a silent antagonist indicates that it binds to these receptors without initiating a cellular response, effectively blocking them from being activated by opioid agonists. wikipedia.orgwikipedia.org

This compound demonstrates a high binding affinity for the μ-opioid receptor (MOR). wikipedia.orgnih.gov This strong interaction is a key feature of its pharmacological profile. The relative potency of this compound in antagonizing the effects of μ-opioid agonists corresponds to its high affinity in displacing specific radioligands from MOR binding sites in brain tissue. nih.govnih.gov For instance, in monkey brain cortex membranes, this compound exhibited a potent IC50 value of 0.080 nM for displacing the μ-agonist [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol. nih.gov This high affinity for the MOR is comparable to that of other well-known opioid antagonists. nih.gov The interaction with the MOR is considered a primary mechanism through which this compound exerts its antagonistic effects on the actions of μ-agonists like morphine and fentanyl. wikipedia.orgnih.gov

Table 1: this compound Binding Affinity at the Mu-Opioid Receptor

| Radioligand | Tissue Source | IC50 (nM) |

|---|---|---|

| [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol | Monkey brain cortex | 0.080 |

Data sourced from a study on the effects of opioid agonists in rhesus monkeys. nih.gov

This compound's interaction with kappa (κ)-opioid receptors (KOR) is more complex, with evidence suggesting a preference for the κ2 subtype. wikipedia.orgnih.gov While it acts as an antagonist at KORs, it has been described as a "κ2-selective" antagonist. wikipedia.org This selectivity is demonstrated by its ability to antagonize the effects of certain κ-agonists over others. For example, studies have shown that this compound selectively antagonizes the antinociceptive effects of bremazocine (B1667778) (a κ-agonist with activity at multiple κ-subtypes) but not U69,593 (a κ1-selective agonist). nih.gov This differential antagonism provides functional evidence for the existence of opioid kappa receptor multiplicity. nih.gov Based on its sensitivity to antagonists, this compound has been classified as a κ2 antagonist. nih.gov However, it's important to note that its affinity for the μ-receptor is similar to its affinity for the κ2 subtype, making the "κ2-selective" label not entirely precise. wikipedia.org In monkey brain cortex membranes, this compound's IC50 for displacing the κ-agonist [3H]U69,593 was 0.52 nM. nih.gov

This compound also functions as an antagonist at delta (δ)-opioid receptors (DOR), although its affinity for this receptor is lower compared to its affinity for μ and κ receptors. nih.govnih.gov Studies have shown that this compound can antagonize the effects of δ-agonists like DPDPE. nih.gov The in vivo antagonist potency of this compound against δ-agonists is significantly less than its potency against μ-agonists. nih.gov This is consistent with binding studies in monkey brain cortex membranes, where the IC50 value for this compound to displace the δ-agonist [D-Pen2,D-Pen5]-[3H]enkephalin was 4.6 nM, which is considerably higher than its IC50 values for μ and κ receptors. nih.gov

Table 2: Comparative IC50 Values of this compound at Opioid Receptors

| Receptor | Radioligand | IC50 (nM) |

|---|---|---|

| Mu (μ) | [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol | 0.080 |

| Kappa (κ) | [3H]U69,593 | 0.52 |

| Delta (δ) | [D-Pen2,D-Pen5]-[3H]enkephalin | 4.6 |

Data from competitive binding assays in monkey brain cortex membranes. nih.gov

The receptor selectivity profile of this compound is often compared to that of other opioid antagonists like naltrexone (B1662487) and naloxone (B1662785). nih.govpainphysicianjournal.com this compound and naltrexone are considered to have similar receptor selectivity profiles. nih.gov Both are competitive antagonists at the μ, κ, and δ receptors, with a high affinity for the μ receptor. painphysicianjournal.com The relative potency of this compound and naltrexone in reducing oral self-administration of certain substances is similar to their relative potency in producing withdrawal in morphine-dependent monkeys, suggesting their effects are primarily mediated by blocking the μ-receptor. nih.gov

Naloxone also shares the characteristic of being a competitive antagonist at all three opioid receptors, with a preference for the μ-receptor. painphysicianjournal.comnih.gov However, there are differences in the binding affinities and potencies among these antagonists. For instance, in one study, the binding affinity of naltrexone for the MOR was found to be slightly higher than that of naloxone. researchgate.net While direct, side-by-side kinetic comparisons with this compound are limited in the literature, the available data on their respective binding affinities and antagonist potencies at the different opioid receptors allow for a general comparison.

Table 3: Comparative Binding Affinities (Ki in nM) of Opioid Antagonists

| Compound | Mu (μ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |

|---|---|---|---|

| This compound | 0.080 (IC50) | 0.52 (IC50) | 4.6 (IC50) |

| Naltrexone | ~1.7 | Data varies | Data varies |

| Naloxone | ~1.518 | ~16 | ~95 |

This compound data is presented as IC50 values from monkey brain cortex. nih.gov Naltrexone Ki value is from rhesus monkey studies. mdpi.com Naloxone Ki values are from assays with expressed mammalian opioid receptors. nih.govzenodo.org

Functional Antagonism and Receptor Occupancy Mechanisms

As a silent antagonist, this compound occupies the opioid receptors without activating them, thereby preventing endogenous or exogenous agonists from binding and initiating a cellular response. wikipedia.orgwikipedia.org This functional antagonism is the basis of its pharmacological action.

Opioid receptors are G protein-coupled receptors (GPCRs). wikipedia.orgpharmacytimes.com When an agonist binds to an opioid receptor, it causes a conformational change that leads to the activation of intracellular G proteins. nih.gov This activation, in turn, triggers a cascade of downstream signaling events, such as the inhibition of adenylyl cyclase, which ultimately leads to the observed physiological effects of opioids. pharmacytimes.com

Opioid antagonists like this compound exert their effects by competitively binding to the opioid receptor and blocking this initial step of agonist-induced G-protein activation. painphysicianjournal.comyoutube.com By occupying the receptor's binding site, this compound prevents agonists from inducing the necessary conformational change in the receptor required for G protein coupling and subsequent signaling. This blockade of G-protein activation effectively nullifies the actions of opioid agonists. youtube.com

Modulation of Receptor-Mediated Signal Transduction Cascades (e.g., β-arrestin recruitment, MAP kinase activation in antagonist context)

This compound, as a classical opioid antagonist, functions by sterically blocking the receptor's orthosteric binding site, thereby preventing endogenous or exogenous agonists from initiating the conformational changes required for signal transduction. Its primary role in modulating signal transduction cascades is one of inhibition through competitive blockade.

β-arrestin Recruitment: The recruitment of β-arrestin to G protein-coupled receptors (GPCRs), such as the µ-opioid receptor (MOR), is a critical step that follows agonist-induced receptor activation and phosphorylation. mdpi.com This process is integral to receptor desensitization, internalization, and the initiation of distinct β-arrestin-mediated signaling pathways. mdpi.comnih.gov Studies on biased agonism have highlighted that β-arrestin signaling is separable from G protein-mediated signaling. transpopmed.orgmdpi.com As a silent antagonist, this compound does not induce the active receptor conformation necessary for G protein-receptor kinases (GRKs) to phosphorylate the receptor. pharmacologyeducation.org Consequently, it does not promote β-arrestin recruitment. nih.gov Instead, by occupying the binding pocket, this compound effectively prevents agonists from inducing the receptor state that leads to β-arrestin association, thereby inhibiting both agonist-driven G protein and β-arrestin signaling pathways. nih.govpharmacologyeducation.org

Mitogen-Activated Protein Kinase (MAPK) Activation: The MAPK signaling cascade is a downstream pathway that can be activated by opioid receptors. nih.gov This activation can be complex, sometimes mediated by G protein subunits and other times by β-arrestin scaffolds. mdpi.com For instance, inhibition of the MOR has been shown to suppress the MAPK pathway in certain cancer cells. nih.gov As an antagonist, this compound's role is to block the initial step of receptor activation by an agonist. Therefore, this compound prevents the agonist-induced activation of downstream effectors, including the MAPK cascade. nih.gov Its effect is not a direct modulation of MAPK enzymes but rather an upstream blockade at the receptor level.

"Silent" Antagonist Characteristics and Implications for Receptor State

This compound is characterized as a "silent" or "neutral" antagonist. wikipedia.org This classification is crucial for understanding its interaction with opioid receptors at a molecular level. Unlike agonists that stabilize an active receptor conformation or inverse agonists that stabilize an inactive conformation and reduce basal signaling, a silent antagonist binds to the receptor without shifting its conformational equilibrium. pharmacologyeducation.orgnih.govnih.govwikipedia.org

A silent antagonist possesses affinity for the receptor but has zero intrinsic efficacy. wikipedia.org It occupies the binding site, physically preventing access by agonists, but does not by itself initiate or prevent the receptor's constitutive (basal) activity. nih.govnih.gov Opioid receptors, particularly the µ-opioid receptor, can exhibit a degree of spontaneous, agonist-independent signaling. wikipedia.org Inverse agonists can decrease this basal activity, producing an effect opposite to that of an agonist. wikipedia.org this compound, being a silent antagonist, does not perturb this basal state. wikipedia.org Its primary function is to competitively block the effects of both agonists and inverse agonists at the receptor site. nih.gov This property makes it a valuable pharmacological tool for studying opioid receptor function, as it allows researchers to isolate and block agonist-induced effects without altering the receptor's baseline homeostatic state.

Structure-Activity Relationship (SAR) Studies Pertaining to Receptor Binding and Functional Blockade

Core Benzomorphan (B1203429) Scaffold Modifications and Resultant Receptor Profile

This compound belongs to the benzomorphan class of opioids, which are synthetic compounds derived from the structural simplification of morphine. wikipedia.orgpainphysicianjournal.com The 6,7-benzomorphan nucleus provides a rigid scaffold that correctly orients the key pharmacophoric elements—the phenolic ring and the basic nitrogen—for interaction with opioid receptors, mimicking the tyramine (B21549) portion of endogenous opioid peptides. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent on the basic nitrogen atom is a primary determinant of a benzomorphan's pharmacological profile, dictating its affinity, selectivity, and efficacy (agonist versus antagonist) at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors. nih.govnih.govresearchgate.net

Generally, small N-substituents on the benzomorphan core tend to result in agonist activity, while larger, bulkier substituents often confer antagonist properties. For example, the N-methyl group in metazocine results in agonist effects, whereas the N-allyl group in pentazocine (B1679294) introduces mixed agonist-antagonist properties. painphysicianjournal.comtaylorandfrancis.com this compound (WIN 44,441) features a more complex N-substituent, which contributes to its potent antagonist profile. Its structure includes a 1-cyclopentyl-3-pentanone moiety attached at the C-11 position of the benzomorphan core, distinguishing it from simpler benzomorphans and contributing to its specific receptor interaction. wikipedia.org This substitution pattern, differing from the typical N-substituent modifications, is key to its potent and silent antagonist characteristics across the three main opioid receptor types. wikipedia.org

Interactive Table: SAR of Benzomorphan N-Substituents

| Compound | N-Substituent | General Pharmacological Profile |

|---|---|---|

| Metazocine | -CH₃ (Methyl) | Agonist |

| Pentazocine | -CH₂CH=C(CH₃)₂ (Dimethylallyl) | Mixed Agonist-Antagonist (KOR Agonist/MOR Partial Agonist) painphysicianjournal.comtaylorandfrancis.com |

| Cyclazocine (B1219694) | -CH₂-cyclopropyl (Cyclopropylmethyl) | Mixed Agonist-Antagonist taylorandfrancis.com |

| Naloxone (a morphinan) | -CH₂CH=CH₂ (Allyl) | Pure Antagonist wikipedia.org |

Stereoisomeric Influences on Opioid Receptor Recognition and Antagonistic Potency

Stereochemistry is a critical factor in the interaction of drugs with their biological targets, and this is particularly true for opioid ligands. nih.govresearchgate.netnih.gov The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the chiral binding pocket of a receptor. nih.gov For benzomorphan-based compounds, the absolute configuration plays a crucial role in determining both receptor affinity and selectivity. researchgate.net

Typically, the (-)-enantiomer of benzomorphans, which corresponds to the (1R, 5R, 9R) configuration for cis-N-normetazocine derivatives, is the stereoisomer that preferentially interacts with opioid receptors. mdpi.com This configuration is analogous to that of the naturally occurring (-)-morphine. nih.gov Conversely, the (+)-enantiomer often displays significantly lower affinity for opioid receptors but may have affinity for other targets, such as the sigma receptor. mdpi.com

This compound is the (-)-isomer of WIN 44,441. Its IUPAC name, which includes the stereochemical descriptors (1S,9R), reflects the specific spatial arrangement necessary for its potent antagonist activity. wikipedia.org Studies on various benzomorphan derivatives have consistently shown that one stereoisomer possesses the vast majority of the pharmacological activity at opioid receptors, while its enantiomer is often inactive or significantly less potent. nih.govresearchgate.net This stereoselectivity underscores that the precise geometry of this compound is essential for its high-affinity recognition by the µ, δ, and κ opioid receptors and for its subsequent ability to function as an effective antagonist.

Rational Design Principles Informed by this compound's SAR

The knowledge gained from SAR studies of this compound and other benzomorphan antagonists has informed several key principles in rational drug design for opioid ligands. bbau.ac.innih.gov

Scaffold-Based Design: The benzomorphan nucleus is recognized as a privileged and versatile scaffold for developing opioid receptor ligands. researchgate.net Its rigid structure effectively presents the essential pharmacophoric groups to the receptor, providing a reliable starting point for designing new molecules with targeted activities. nih.gov

Modulation through N-Substituent: The SAR for benzomorphans clearly demonstrates that the N-substituent is a "handle" for modulating efficacy. nih.govnih.gov The design principle is that bulky, lipophilic substituents on the nitrogen atom tend to produce antagonism, while smaller substituents favor agonism. This principle, exemplified by compounds from pentazocine to naloxone, allows medicinal chemists to systematically alter the functional activity of a ligand while retaining affinity for the receptor.

Exploitation of Accessory Binding Pockets: The design of potent antagonists like this compound suggests that their large substituents may interact with "accessory" binding sites on the receptor, adjacent to the primary orthosteric pocket where endogenous agonists bind. nih.gov Rational design can leverage this concept to develop antagonists with higher affinity and selectivity by specifically targeting these accessory regions. nih.gov

Stereochemical Control: The profound influence of stereochemistry on activity is a fundamental design principle. nih.govresearchgate.net Synthesis of single enantiomers is critical, as the desired pharmacological activity often resides in one isomer, while the other may be inactive or produce off-target effects. researchgate.netmdpi.com The design of new opioid ligands must therefore consider and control the stereochemistry to ensure potency and specificity.

These principles, derived from the study of classic compounds like this compound, continue to guide the development of novel pharmacological tools, including biased agonists, peripherally restricted antagonists, and ligands with mixed receptor profiles. nih.govnih.gov

Data Tables

Interactive Table: In Vitro Receptor Binding and In Vivo Antagonist Potency of this compound

| Parameter | Receptor/Agonist | Value | Species/Assay | Reference |

|---|---|---|---|---|

| Receptor Binding Affinity (IC₅₀) | µ (mu) | 0.080 nM | Monkey brain cortex membranes | nih.gov |

| κ (kappa) | 0.52 nM | Monkey brain cortex membranes | nih.gov | |

| δ (delta) | 4.6 nM | Monkey brain cortex membranes | nih.gov | |

| Antagonist Potency (pA₂) | µ (vs. Fentanyl) | 7.7 | Rhesus monkey, schedule-controlled responding | nih.gov |

| µ (vs. l-methadone) | 7.43 | Squirrel monkey, shock titration | nih.gov | |

| κ (vs. U50,488) | 6.43 | Squirrel monkey, shock titration | nih.gov | |

| δ (vs. BW373U86) | 5.5 | Rhesus monkey, schedule-controlled responding | nih.gov |

Preclinical Pharmacological Characterization of Quadazocine in in Vitro and in Vivo Models

In Vitro Functional Assay Applications of Quadazocine (B1198647) as an Antagonist

In vitro studies are fundamental to understanding the direct interaction of a compound with its molecular targets. For this compound, these assays have been crucial in elucidating its antagonist properties at the opioid receptors.

Radioligand displacement and other cell-based assays are used to determine the binding affinity of a compound for specific receptors. In vitro experiments using monkey brain membranes have shown that this compound has the highest affinity for the μ-receptor, followed by the κ- and δ-receptors. psu.edu This preferential binding affinity for the μ-receptor is a key characteristic of its pharmacological profile. psu.edu Studies have identified its significant preference for the μ-receptor and the κ₂ subtype, though its affinity for the μ-receptor is similar, making the "κ₂-selective" label not entirely precise. wikipedia.org

Functionally, assays such as those measuring guanosine-5′-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding are employed to assess G protein activation following ligand binding, confirming whether a compound acts as an agonist or antagonist. mdpi.com For antagonists like this compound, these assays demonstrate a lack of receptor activation, confirming its role in blocking the signal transduction initiated by opioid agonists.

Table 1: Opioid Receptor Binding Affinity of this compound Note: Specific Ki values for this compound are not consistently available across publicly accessible research. The table reflects the relative affinity profile described in the literature.

| Receptor Subtype | Relative Binding Affinity |

|---|---|

| Mu (μ) | High |

| Kappa (κ) | Moderate |

Classical pharmacological preparations, such as the guinea pig ileum and mouse vas deferens, are invaluable for assessing the functional antagonist activity of compounds. These tissues contain opioid receptors (predominantly μ and κ in the guinea pig ileum, and δ in the mouse vas deferens) and respond to opioid agonists with a contraction or inhibition of neurotransmitter release. The ability of an antagonist to reverse or prevent the effects of an agonist in these tissues provides a measure of its potency. This compound has been evaluated in such models to determine its antagonist effects against various opioid agonists.

In Vivo Pharmacological Studies in Animal Models (Non-Human, Non-Clinical)

In vivo studies in animal models provide critical information on how a compound's in vitro properties translate to a complex, living system. For this compound, these studies have confirmed its antagonist effects on the behavioral and physiological responses induced by opioid agonists.

A primary function of an opioid antagonist in a research setting is to block or reverse the effects of opioid agonists. wikipedia.org this compound has been shown to be effective in this capacity across several animal models and experimental paradigms.

Antinociceptive assays, which measure the suppression of a pain response, are standard for evaluating opioid effects. This compound, while having no antinociceptive effects on its own, effectively antagonizes the pain-relieving effects of opioid agonists. nih.gov For instance, in the mouse warm water tail-flick test, a measure of thermal nociception, this compound was shown to antagonize the antinociceptive effects of the μ-agonist DAMGO and the δ-agonist DPDPE. nih.gov

Interestingly, its antagonist action can be selective. In one study, this compound antagonized the effects of the κ-agonist bremazocine (B1667778) in a dose- and time-dependent manner, but not those of another κ-agonist, U69,593, suggesting a differential interaction with kappa receptor subtypes. nih.gov This has led to the classification of certain kappa opioids based on their sensitivity to antagonism by this compound, which is considered a kappa-2 (κ₂) antagonist in this context. nih.gov

Table 2: Antagonism of Opioid Agonist-Induced Antinociception by this compound in Mice

| Agonist | Agonist Receptor Target | Antinociceptive Assay | This compound Antagonism |

|---|---|---|---|

| DAMGO | Mu (μ) | Warm Water Tail-Flick | Yes nih.gov |

| DPDPE | Delta (δ) | Warm Water Tail-Flick | Yes nih.gov |

| Bremazocine | Kappa (κ) | Warm Water Tail-Flick | Yes nih.gov |

The endogenous opioid system is implicated in the reinforcing effects of various substances. nih.gov Studies using non-human primates, such as rhesus monkeys, have investigated this compound's ability to modulate behaviors maintained by drug and non-drug reinforcers. In these experiments, this compound was shown to decrease responding reinforced by deliveries of ethanol (B145695) and sucrose (B13894) without affecting the concurrently available water. nih.gov It also reduced the intake of both phencyclidine and water when they were available together. nih.gov

These effects are thought to be mediated through the blockade of μ-opioid receptors. psu.edunih.gov The relative potency of this compound in reducing oral self-administration was found to be similar to its potency in producing withdrawal in monkeys dependent on morphine, a primary μ-receptor agonist. psu.edunih.gov

Table 3: Effect of this compound on Responding Reinforced by Fluid Deliveries in Rhesus Monkeys

| Reinforcer | Effect of Highest this compound Doses | Effect on Concurrently Available Water |

|---|---|---|

| Ethanol | Reduced Fluid Deliveries nih.gov | No Effect nih.gov |

| Sucrose | Reduced Fluid Deliveries nih.gov | No Effect nih.gov |

Reversal of Opioid Agonist-Induced Behavioral and Physiological Effects

Neuroendocrine System Modulation (e.g., Luteinizing Hormone secretion)

The endogenous opioid system exerts a significant tonic inhibitory effect on the hypothalamic-pituitary-gonadal (HPG) axis, primarily by suppressing the secretion of Gonadotropin-Releasing Hormone (GnRH) and consequently, Luteinizing Hormone (LH). nel.edu Opioid antagonists are instrumental in investigating this regulatory pathway. Studies utilizing this compound have helped to elucidate the role of opioid receptors in modulating neuroendocrine functions.

In a study involving heifers, the administration of this compound was shown to influence LH secretion in a manner dependent on the phase of the oestrous cycle. nih.gov During the follicular phase, this compound administration led to an increase in LH secretion. nih.gov This effect was characterized by an increase in the peak height of LH pulses, although the frequency of the pulses remained unchanged. nih.gov Conversely, this compound had no discernible effect on LH secretion patterns in heifers during the luteal phase. nih.gov

Further investigation in the same study revealed that when the opioid agonist bremazocine was co-administered with this compound during the follicular phase, the distinct effects of each compound were nullified. nih.gov Bremazocine alone decreased LH secretion by reducing both the height and frequency of LH pulses. nih.gov The concurrent administration of this compound prevented this agonist-induced suppression, demonstrating its antagonistic action at the opioid receptors mediating this neuroendocrine effect. nih.gov These findings support the existence of an opioid-mediated mechanism for modulating LH secretion during the follicular phase in this model. nih.gov

Table 1: Effect of this compound on Luteinizing Hormone (LH) Secretion in Heifers Data sourced from a study on opioid modulation of LH secretion. nih.gov

| Treatment Group | Phase of Oestrous Cycle | Effect on LH Pulse Height | Effect on LH Pulse Frequency |

|---|---|---|---|

| This compound | Follicular | Increase | No Change |

| This compound | Luteal | No Effect | No Effect |

| Bremazocine (Agonist) | Follicular | Decrease | Decrease |

Respiratory Modulation in Animal Models (Antagonism of agonist-induced effects)

Opioid agonists, particularly those acting at the mu-opioid receptor (MOR), can produce profound respiratory depression, a primary life-threatening side effect. This depression is largely mediated by the activation of MORs located in critical respiratory control centers within the brainstem, such as the pre-Bötzinger complex (preBötC) and the Kölliker-Fuse nucleus. nih.govnih.gov These areas are integral to the generation and regulation of respiratory rhythm. nih.gov Activation of MORs in these regions by opioid agonists inhibits neuronal activity, leading to a decrease in respiratory rate and tidal volume. nih.govnih.gov

Opioid antagonists play a crucial role in reversing this effect. By competitively binding to MORs in these respiratory centers, antagonists like this compound can displace the agonist and block its inhibitory action. nih.gov Preclinical studies have demonstrated that the local application of opioid antagonists into the preBötC can prevent or reverse respiratory depression induced by systemic administration of potent opioids like fentanyl and remifentanil. nih.govnih.gov this compound, as a potent opioid antagonist with high affinity for the mu-opioid receptor, is characterized by its ability to counteract the respiratory depressant effects of opioid agonists. wikipedia.orgnih.gov Its mechanism of action involves blocking the opioid-induced inhibition of respiratory neurons within the brainstem's rhythm-generating network. nih.gov

Diuretic Effects and their Antagonism

The activation of kappa-opioid receptors (KORs) is known to induce a distinct diuretic effect. nih.gov This is primarily a "water diuresis," characterized by increased urine output without a significant alteration in the excretion of electrolytes. nih.gov The proposed mechanism involves the inhibition of antidiuretic hormone (ADH, or vasopressin) release from the posterior pituitary gland. nih.gov KOR agonists, therefore, reduce the body's water retention, leading to increased urine production.

Preclinical studies in monkeys have confirmed that KOR agonists such as U-50,488H and bremazocine produce a dose-dependent increase in urine output. nih.gov This diuretic effect is mediated by central KORs. nih.gov As an opioid antagonist with activity at kappa receptors, this compound is capable of blocking this agonist-induced diuresis. wikipedia.orgnih.gov By binding to KORs, this compound prevents the agonist from activating the receptor and initiating the signaling cascade that leads to the suppression of ADH release. This antagonistic action has been clearly demonstrated with other KOR antagonists, which effectively block the diuretic effects of KOR agonists in animal models. nih.govnih.gov Therefore, this compound's preclinical pharmacological profile includes the ability to antagonize the diuretic effects mediated by kappa-opioid receptor activation.

Differential Antagonism in Opioid-Related Behavioral Paradigms

This compound has been employed as a critical pharmacological tool in drug discrimination studies to differentiate the receptor mechanisms underlying the behavioral effects of various opioids. A key method used is the determination of apparent pA2 values, which provide a quantitative measure of an antagonist's potency. In rhesus monkeys trained to discriminate specific opioid agonists from sham injections, this compound demonstrated markedly different antagonist potencies against mu- and kappa-receptor agonists. nih.gov

In monkeys trained to discriminate the mu-agonist codeine, this compound effectively antagonized the discriminative stimulus effects of other mu-agonists like morphine, levorphanol, and alfentanil. nih.gov The apparent pA2 values for this compound against these mu-agonists were consistently high, calculated at 7.8, 7.7, and 7.9, respectively. nih.gov In contrast, when tested in monkeys trained to discriminate the kappa-agonist ethylketazocine, the apparent pA2 value for this compound was significantly lower, at 5.7. nih.gov This more than 100-fold difference in antagonist potency confirms that the discriminative stimulus effects of codeine-like opioids and ethylketazocine are mediated by different receptor populations, namely the mu- and kappa-opioid receptors, respectively. nih.gov This use of this compound provides powerful in vivo evidence for the differential roles of opioid receptor subtypes in mediating complex behaviors.

Table 2: Apparent pA2 Values for this compound in Drug Discrimination Studies Data from a study in rhesus monkeys. nih.gov

| Training Drug (Receptor Type) | Agonist Tested | This compound Apparent pA2 Value |

|---|---|---|

| Codeine (Mu) | Morphine | 7.8 |

| Codeine (Mu) | Levorphanol | 7.7 |

| Codeine (Mu) | Alfentanil | 7.9 |

Cross-Antagonism and Receptor System Interactions (e.g., cannabinoid receptor interactions)

There is substantial evidence for significant functional and molecular interactions between the opioid and cannabinoid receptor systems, particularly between the mu-opioid receptor (MOR) and the cannabinoid receptor type 1 (CB1). nih.govfrontiersin.orgfrontiersin.org These receptors are often co-localized in brain regions critical for reward and motivation, such as the nucleus accumbens. frontiersin.orgresearchgate.net Studies suggest that these receptors can form heterodimers, leading to reciprocal inhibition and allosteric modulation of each other's signaling pathways. nih.govfrontiersin.org

This cross-system interaction means that the activity of one system can be influenced by the other. For instance, in adolescent rodents, the social play-enhancing effects of the opioid agonist morphine can be blocked by the administration of a CB1 receptor antagonist into the nucleus accumbens core. frontiersin.org Conversely, the pro-social effects of a cannabinoid system enhancer were blocked by the opioid antagonist naloxone (B1662785). frontiersin.org This demonstrates a functional cross-antagonism where blocking one receptor system prevents the behavioral effects mediated by the other. As a potent opioid antagonist, this compound can be expected to participate in these interactions by blocking the opioid component. By occupying the MOR, this compound would not only prevent the action of opioid agonists but could also modulate the function and signaling of interacting CB1 receptors, thereby influencing behaviors that are under the dual control of both systems. nih.govfrontiersin.org

Investigation of Opioid Receptor Multiplicity in vivo using this compound

The theory of opioid receptor multiplicity posits that the diverse effects of opioid drugs are mediated by different types of opioid receptors (e.g., mu, kappa, delta). nih.gov this compound has proven to be an invaluable tool for investigating this multiplicity in vivo. nih.gov As a pure opioid antagonist that acts at all three major opioid receptors but with differing affinities, it can be used to pharmacologically dissect the contributions of each receptor type to specific physiological and behavioral effects. wikipedia.orgnih.gov

A compelling demonstration of this compound's utility is seen in in vivo pA2 analysis. nih.gov This technique allows researchers to calculate the affinity constant of a competitive antagonist against a specific agonist-induced effect. Studies using this compound in rhesus monkeys have yielded significantly different pA2 values when it was used to antagonize the behavioral effects of mu-receptor agonists compared to kappa-receptor agonists. nih.gov The consistent and high pA2 value (around 7.8) for this compound's antagonism of mu-agonists like morphine stands in stark contrast to its much lower pA2 value (5.7) against the kappa-agonist ethylketazocine. nih.gov This difference provides strong functional evidence, obtained within a living organism, that the behaviors elicited by these two classes of agonists are mediated by distinct and separate opioid receptor populations. Such studies, leveraging the specific antagonist profile of this compound, have been fundamental in validating the concept of opioid receptor multiplicity in vivo.

Sex Differences in Preclinical Opioid Antagonism

Preclinical research has identified significant sex differences in the response to opioid drugs, with males and females often showing different sensitivities to the analgesic effects of various opioid agonists. nih.govpsu.edu Pharmacological tools like this compound are essential for exploring whether these differences arise from the agonists themselves or from underlying differences in the opioid receptors.

A study in rhesus monkeys used this compound to directly assess sex differences in the relative affinity of mu- and kappa-opioid receptors through in vivo pA2 analysis. nih.gov The research examined this compound's ability to antagonize the antinociceptive effects of the mu-agonist fentanyl and the kappa-agonist U50,488. nih.gov The results showed no significant sex difference in the potency of fentanyl, and this compound was found to be equipotent as a fentanyl antagonist in both male and female monkeys. nih.gov This suggests that the affinity of this compound for mu-opioid receptors is similar between the sexes in this model. nih.gov

In contrast, significant sex differences were observed with the kappa-opioid system. The kappa-agonist U50,488 was less potent in female monkeys compared to males. nih.gov Crucially, this compound was also significantly less potent as an antagonist of U50,488 in females. nih.gov This finding suggests that there are sex differences in the affinity of at least some kappa-opioid receptors, with female rhesus monkeys displaying a lower affinity for these ligands than males. nih.gov

Table 3: Sex Differences in this compound Antagonism in Rhesus Monkeys Summary of findings from an in vivo pA2 analysis. nih.gov

| Agonist (Receptor Type) | Observation in Females vs. Males | Potency of this compound as an Antagonist in Females vs. Males | Inferred Receptor Affinity |

|---|---|---|---|

| Fentanyl (Mu) | Equipotent | Equipotent | Similar affinity for mu-receptors |

Quadazocine As a Research Tool and Its Contribution to Neuropharmacology

Elucidation of Opioid Receptor Subtype Roles in Central and Peripheral Systems

Quadazocine (B1198647) functions as a silent antagonist at the three primary opioid receptors: mu (μ), kappa (κ), and delta (δ). wikipedia.org This means it binds to these receptors without activating them, thereby blocking the effects of endogenous opioids or externally administered opioid drugs. Critically, it displays a preferential affinity for the μ-opioid receptor (MOR) and the κ₂ subtype of the kappa-opioid receptor (KOR). wikipedia.org This specific profile allows researchers to investigate the distinct physiological functions mediated by these receptor subtypes.

In the central nervous system, opioid receptors are key modulators of pain, mood, and reward. nih.gov The μ-receptor is primarily associated with the powerful analgesic and euphoric effects of opioids like morphine, while the κ-receptor is linked to analgesia but also dysphoria and sedation. nih.govnih.gov The δ-receptor also contributes to analgesia and may influence mood. nih.govguidetopharmacology.org By administering this compound, researchers can block these receptors and observe the resulting behavioral or physiological changes, thereby clarifying the receptor's role. For instance, the reversal of morphine-induced analgesia by this compound confirms the μ-receptor's central role in this process. wikipedia.org

Opioid receptors are also widely distributed in peripheral tissues, including the gastrointestinal tract, where they regulate motility. nih.govguidetopharmacology.org The use of antagonists like this compound helps differentiate the central effects of opioids from their peripheral actions. This is crucial for understanding side effects like opioid-induced constipation, which is mediated by peripheral μ-opioid receptors. nih.gov

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Action | Notable Functions Investigated |

| Mu (μ) | Silent Antagonist (High Affinity) | Analgesia, euphoria, reward, respiratory depression, gastrointestinal motility wikipedia.orgnih.gov |

| Kappa (κ) | Silent Antagonist (κ₂ subtype preference) | Analgesia, dysphoria, sedation, diuresis wikipedia.orgnih.gov |

| Delta (δ) | Silent Antagonist | Analgesia, mood regulation, gastrointestinal motility wikipedia.orgnih.gov |

Probing Endogenous Opioid System Function

The body produces its own opioid-like chemicals, known as endogenous opioids, which include peptides such as β-endorphins, enkephalins, and dynorphins. nih.govnih.gov These peptides interact with opioid receptors to regulate a vast array of physiological processes, including pain perception, stress responses, and emotional homeostasis. nih.gov The endogenous opioid system is critical for survival, mediating natural pain relief and reward-based learning. nih.govmeddiscoveries.org

This compound serves as a powerful probe to uncover the functions of this intrinsic system. By blocking the receptors, this compound prevents the endogenous peptides from exerting their effects. This "pharmacological dissection" allows scientists to infer the role of the endogenous opioid system in a given behavior or physiological state. For example, if administering this compound alters an animal's response to a stressful situation, it suggests that endogenous opioids are normally involved in modulating that stress response. nih.gov Similarly, its use has been instrumental in understanding placebo-induced analgesia, where the anticipation of pain relief can trigger the release of endogenous opioids. nih.gov

Comparative Studies with Other Opioid Antagonists to Dissect Receptor Contributions

Comparing this compound with other opioid antagonists, such as the widely used naloxone (B1662785) and naltrexone (B1662487), has been crucial for refining our understanding of opioid receptor pharmacology. wikipedia.orgnih.gov While these compounds are all antagonists, they can differ in their relative affinity for receptor subtypes, duration of action, and ability to cross the blood-brain barrier. nih.gov Naltrexone and this compound, for example, share a similar receptor selectivity profile. nih.gov

A comparative study in rhesus monkeys investigated the effects of this compound and naltrexone on the consumption of ethanol (B145695), sucrose (B13894), and phencyclidine. nih.gov The rationale was that if the reinforcing effects of these substances are mediated by the μ-receptor, then both antagonists should reduce consumption at doses correlated with their μ-receptor selectivity. nih.gov The study found that high doses of this compound reduced intake of ethanol and sucrose. nih.gov Interestingly, while both this compound and naltrexone reduced consumption of the bitter-tasting drug phencyclidine, the relative potency of the antagonists in these models was similar to their potency in producing withdrawal in morphine-dependent animals, suggesting the effects are mediated through μ-receptor blockade. nih.gov Such comparative studies help researchers attribute specific effects to particular receptor subtypes with greater confidence.

Table 2: Comparison of Common Opioid Antagonists

| Antagonist | Primary Receptor Target(s) | Key Research Characteristics |

| This compound | μ, κ, δ Antagonist (μ/κ₂ preference) | High affinity and specificity allows for fine-tuned dissection of receptor roles. wikipedia.org |

| Naloxone | μ > κ > δ Antagonist | Shorter duration of action; often used to reverse acute opioid overdose. nih.gov |

| Naltrexone | μ > κ > δ Antagonist | Longer duration of action; used in addiction research and treatment. nih.govnih.gov |

| Methylnaltrexone | Peripherally-acting μ-Antagonist | Does not cross the blood-brain barrier, allowing for the study of peripheral vs. central opioid effects. nih.govmdpi.com |

Utility in Drug Discrimination and Reinforcement Studies for Novel Ligands

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs. nih.gov In this paradigm, an animal is trained to recognize the internal state produced by a specific drug and make a corresponding response to receive a reward. nih.govmeliordiscovery.com This technique is a powerful tool for classifying new chemical compounds and understanding their mechanisms of action. nih.gov

This compound is highly useful in these studies. If a novel compound is being tested for opioid-like activity, this compound can be administered beforehand. If this compound blocks the novel drug's effects, it provides strong evidence that the new compound is acting through opioid receptors.

In reinforcement studies, researchers measure the extent to which an animal will work to self-administer a drug, which is an indicator of the drug's abuse liability. nih.gov this compound can be used to determine if the reinforcing properties of a drug are mediated by the opioid system. For example, research has shown that this compound can decrease responding reinforced by deliveries of ethanol and sucrose in rhesus monkeys, suggesting that the endogenous opioid system plays a role in the rewarding effects of these substances. nih.gov

Table 3: Findings from a Reinforcement Study with this compound

| Substance | Effect of High-Dose this compound | Implication |

| Ethanol | Reduced fluid deliveries nih.gov | The reinforcing effects of ethanol may be partially mediated by the opioid system. |

| Sucrose | Reduced fluid deliveries nih.gov | The rewarding properties of sweet tastes may involve the opioid system. |

| Phencyclidine | Reduced fluid deliveries nih.gov | Opioid receptors may modulate the reinforcing effects of other drug classes. |

Impact on Medicinal Chemistry Design Principles for Opioid Ligands

The detailed characterization of opioid receptor subtypes, facilitated by research tools like this compound, has profoundly influenced the field of medicinal chemistry. By understanding that different opioid receptors and even their subtypes mediate distinct effects—such as analgesia (μ), dysphoria (κ), or constipation (peripheral μ)—chemists can pursue more sophisticated drug design strategies. nih.govnih.gov

This knowledge has shifted the goal from creating non-specific opioid agonists to designing ligands with tailored pharmacological profiles to maximize therapeutic benefit while minimizing adverse effects. Current research focuses on several advanced principles:

Receptor Selectivity: Developing compounds that potently target one receptor subtype (e.g., MOR) while avoiding others (e.g., KOR) to prevent unwanted effects like dysphoria. nih.gov

Bifunctional Ligands: Creating single molecules that interact with two different receptor targets simultaneously. For example, researchers are designing ligands that combine a μ-opioid receptor agonist (for pain relief) with a dopamine (B1211576) D3 receptor antagonist, with the goal of reducing the abuse liability associated with MOR activation. nih.govnih.gov

Biased Signaling: Designing ligands that, upon binding to a receptor, preferentially activate certain intracellular signaling pathways over others. This could potentially separate the pathways that lead to analgesia from those that cause respiratory depression or tolerance. nih.gov

The foundational work of characterizing receptor function with antagonists like this compound provided the necessary framework for medicinal chemists to rationally design these next-generation molecules with the potential to be safer and more effective therapeutics. nih.govmdpi.com

Future Directions and Unexplored Research Avenues for Quadazocine

Deeper Investigation into Allosteric Modulation of Opioid Receptors by Benzomorphan (B1203429) Antagonists

The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a novel paradigm for drug development. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs), respectively enhancing, inhibiting, or having no effect on the orthosteric ligand's action. nih.gov This mechanism provides an opportunity to fine-tune receptor signaling with potentially greater specificity and fewer side effects compared to traditional orthosteric ligands. nih.gov

While much of the research on opioid receptor allosteric modulation is recent, the benzomorphan scaffold, to which Quadazocine (B1198647) belongs, represents a compelling starting point for the discovery of such modulators. nih.gov Future research should focus on:

Screening for Allosteric Activity: Systematically screening this compound and other benzomorphan antagonists for allosteric activity at opioid receptors. This would involve assays that measure their ability to modulate the binding affinity (α-value) and/or efficacy (β-value) of endogenous opioid peptides or exogenous agonists. nih.gov

Identifying Binding Sites: If allosteric effects are identified, subsequent research will be needed to pinpoint the specific allosteric binding site on the receptor. This can be achieved through a combination of photoaffinity labeling and computational modeling. The discovery of allosteric sites is crucial as they are generally less conserved across receptor subtypes than orthosteric sites, potentially allowing for the development of highly selective modulators. biorxiv.org

Characterizing Modulatory Profile: Determining whether benzomorphans like this compound act as PAMs, NAMs, or SAMs. For instance, a NAM could be therapeutically beneficial by reducing the effects of potent synthetic opioids. stanford.edubiorxiv.org Conversely, a PAM could enhance the effects of endogenous opioids, offering a novel analgesic strategy with a potentially lower side-effect profile. nih.gov

The exploration of benzomorphan antagonists as potential allosteric modulators could open new avenues for therapeutic intervention and deepen our understanding of opioid receptor function.

Advanced Computational Modeling and Structural Insights of this compound-Receptor Interactions

Advanced computational techniques are indispensable for modern drug design and for understanding the molecular basis of ligand-receptor interactions. Applying these methods to this compound could provide unprecedented insights into its binding mechanics and guide the design of new chemical entities.

Future research in this area should include:

Molecular Docking and Dynamics Simulations: Performing molecular dynamics (MD) simulations of this compound bound to high-resolution crystal structures of the μ, δ, and κ opioid receptors. nih.gov These simulations can reveal the precise binding pose, identify key amino acid residues involved in the interaction, and elucidate the role of structured water molecules in stabilizing the ligand-receptor complex. nih.govnih.gov Comparative analysis of this compound's interactions versus those of agonists and partial agonists could explain the structural determinants of its antagonist profile. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models for a series of this compound analogs. nih.gov By correlating structural modifications with changes in binding affinity and functional activity, QSAR can identify the key chemical features of the this compound pharmacophore that are critical for its activity, guiding the synthesis of more potent or selective derivatives. nih.govbiorxiv.org

Virtual Screening: Using the this compound-bound receptor structure as a template for virtual screening of large chemical libraries. This could accelerate the discovery of novel ligands with similar or improved pharmacological profiles.

| Computational Method | Objective | Potential Insights for this compound | Relevant Citations |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | To simulate the movement of the ligand and receptor over time. | Dynamic binding stability, identification of key residue interactions, role of water molecules, conformational changes in the receptor. | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity. | Identification of critical pharmacophoric features for antagonist activity, prediction of activity for new analogs. | nih.govbiorxiv.org |

| Homology Modeling | To build a 3D model of a protein based on a known structure. | Creating models of receptor subtypes or species orthologs for which crystal structures are not yet available. | biorxiv.org |

| Virtual Screening | To computationally screen large libraries of compounds for potential binders. | Discovery of novel scaffolds with potential antagonist activity at opioid receptors. | nih.gov |

These computational approaches will be instrumental in building a detailed atomic-level understanding of how this compound interacts with opioid receptors, providing a rational basis for future drug design.

Exploration of this compound's Effects on Non-Opioid Receptor Systems and Cross-Talk

The biological effects of opioid ligands are not always confined to the opioid receptor family. There is growing evidence of "cross-talk" between opioid receptors and other signaling systems, which can significantly modulate their function. nih.gov Investigating this compound's potential interactions with non-opioid systems is a critical, yet unexplored, area of research.

Future studies should investigate:

Modulation of Receptor Cross-Talk: Examining the ability of this compound to influence the functional interactions between opioid receptors and other systems. Key areas of interest include:

Opioid-Glutamatergic System Interaction: The interplay between opioid and glutamate (B1630785) systems, particularly NMDA receptors, is crucial for processes like pain, tolerance, and addiction. frontiersin.org Research could explore if this compound alters this cross-talk.

Opioid-Chemokine Receptor Interaction: Functional interactions between opioid and chemokine receptors have been identified as potential targets for pain therapy. researchgate.net It would be valuable to determine if this compound can modulate the signaling of these receptor complexes.

Transactivation of Receptor Tyrosine Kinases (RTKs): Opioid receptors can transactivate RTKs, a mechanism implicated in tolerance and other side effects. nih.gov Studies could assess whether this compound influences this transactivation process.

Interaction with Anti-Opioid Systems: The body possesses endogenous anti-opioid systems, such as those involving neuropeptides like Nociceptin/Orphanin FQ (N/OFQ), which can counteract opioid effects. mdpi.com Investigating whether this compound interacts with these pathways could reveal new homeostatic control mechanisms.

Understanding the broader systemic effects of this compound beyond its direct action on opioid receptors will provide a more complete picture of its pharmacology and may uncover novel mechanisms for therapeutic intervention.

Role in Understanding Opioid Receptor Heteromerization and its Functional Implications

G-protein coupled receptors, including opioid receptors, can form physical associations with each other to create receptor heteromers. frontiersin.orgnih.gov These heteromers, such as the μ-δ opioid receptor heteromer, are not simply the sum of their parts; they are unique functional entities with distinct properties regarding ligand binding, signaling, and intracellular trafficking. nih.govmdpi.com They represent novel targets for drug development. aminer.org

This compound, with its specific antagonist profile, is an ideal pharmacological tool to dissect the function of these heteromers. Future research should leverage this compound to:

Characterize Ligand Binding at Heteromers: Determine the binding affinity and kinetics of this compound at cells co-expressing different opioid receptors (e.g., μ-δ, μ-κ) versus cells expressing only a single receptor type. A change in affinity would provide evidence for its interaction with the heteromer.

Elucidate Functional Roles in Vivo: Use this compound in animal models to probe the physiological and behavioral consequences of blocking specific receptor heteromers. For example, since chronic morphine can upregulate μ-δ heteromers, this compound could be used to study the role of these complexes in opioid tolerance and dependence. frontiersin.org

| Heteromer | Key Functional Change | Potential Role of this compound as a Research Tool | Relevant Citations |

|---|---|---|---|

| μ-δ (Mu-Delta) | Altered ligand binding, signaling, and receptor trafficking. Modulates analgesia, tolerance, and reward. | To selectively antagonize the μ-receptor component and study the resulting functional output of the heteromer. | nih.govmdpi.com |

| μ-κ (Mu-Kappa) | Can influence signaling pathways and potentially modulate dysphoric or analgesic effects. | To antagonize both components (given its μ/κ affinity) and compare effects to selective single-receptor antagonists. | wikipedia.org |

| Opioid - Non-Opioid (e.g., with Dopamine (B1211576) or Cannabinoid receptors) | Creates novel signaling platforms that integrate different neurotransmitter inputs. | To isolate the opioid component of the heteromer's function and study the resulting modulation of the non-opioid receptor partner. | frontiersin.orgresearchgate.net |

By using this compound as a selective probe, researchers can gain a much clearer understanding of the complex pharmacology and physiological relevance of opioid receptor heteromers.

Development of Novel Research Probes Derived from this compound's Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific receptor target. The benzomorphan scaffold of this compound is a versatile template that can be chemically modified to create a variety of powerful research probes. nih.gov

Future development in this area could include:

Fluorescent Ligands: Attaching a fluorescent dye (fluorophore) to the this compound structure. Such probes would allow for the direct visualization of opioid receptors in living cells using advanced microscopy techniques, enabling real-time studies of receptor distribution, trafficking, and internalization.

Radiolabeled Tracers for Imaging: Incorporating a positron-emitting (e.g., ¹⁸F) or single-photon-emitting (e.g., ¹¹¹In) radionuclide into the this compound molecule. mdpi.com This would create a tracer for in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), allowing for the non-invasive mapping of opioid receptor density and occupancy in the brain of living subjects, including humans.

Biotinylated or Photoaffinity Probes: Modifying this compound with a biotin (B1667282) tag or a photoreactive group. Biotinylated probes are invaluable for receptor purification and pull-down assays to identify interacting proteins. Photoaffinity probes can be used to irreversibly bind to the receptor upon UV light exposure, which is a powerful technique for identifying the precise amino acids in the binding pocket.

Biased Ligands: While this compound is a neutral antagonist, minor structural modifications to the benzomorphan scaffold can result in ligands that are "biased" agonists, preferentially activating one downstream signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). nih.gov Using the this compound pharmacophore as a starting point to develop biased antagonists or functionally selective ligands could yield highly specific tools to dissect opioid signaling pathways.

The development of such probes derived from this compound would provide the scientific community with an invaluable toolkit to explore the intricacies of the opioid system with high precision.

Q & A

Q. What are the primary pharmacological targets and mechanisms of action of quadazocine?

this compound, a κ-opioid receptor antagonist, is primarily studied for its role in modulating pain pathways and addiction mechanisms. To investigate its pharmacological profile, researchers should employ receptor-binding assays (e.g., radioligand displacement studies) and functional assays (e.g., cAMP inhibition or calcium flux measurements) to confirm affinity and efficacy at opioid receptors. Dose-response curves and selectivity profiling against μ- and δ-opioid receptors are critical to distinguish its specificity .

Q. How can researchers design robust experiments to evaluate this compound’s efficacy in preclinical pain models?

Experimental design should include validated animal models (e.g., tail-flick test, chronic constriction injury) with appropriate controls (vehicle and positive controls like naloxone). Randomization, blinding, and power analysis are essential to minimize bias and ensure statistical validity. Dose-ranging studies and pharmacokinetic (PK) assessments (e.g., plasma half-life via LC-MS/MS) must align with the compound’s bioavailability to interpret efficacy accurately .

Q. What methodologies are recommended for synthesizing and characterizing this compound in academic labs?

Synthesis protocols should follow peer-reviewed procedures (e.g., solid-phase synthesis or modifications of existing opioid scaffolds). Characterization requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and HPLC for purity validation. Researchers must document synthetic yields, stereochemical integrity, and stability under storage conditions in the experimental section, referencing established literature for comparative analysis .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported efficacy across different in vivo models?

Systematic meta-analysis of cross-study data is critical. For example, discrepancies in analgesia outcomes (e.g., hot-plate vs. neuropathic pain models) may arise from differences in receptor expression, dosing regimens, or species-specific metabolism. Researchers should perform sensitivity analyses, stratify data by variables like sex or genetic background, and validate findings using orthogonal assays (e.g., electrophysiology or microdialysis for neurotransmitter release) .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent effects in behavioral studies?

Mixed-effects models or Bayesian hierarchical models can account for inter-subject variability in longitudinal behavioral data. For non-linear dose-response relationships, sigmoidal curve fitting (e.g., Hill equation) and AUC comparisons are recommended. Researchers should pre-register analysis plans to avoid post hoc bias and use tools like R or Python for reproducibility .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve translational predictions for this compound?

Develop compartmental PK models using plasma and tissue concentration-time data, then integrate with PD endpoints (e.g., receptor occupancy via PET imaging). Parameter estimation (e.g., , ) should leverage maximum likelihood methods. Cross-validation with humanized mouse models or in silico simulations (e.g., GastroPlus) can bridge preclinical and clinical predictions .

Q. What strategies resolve conflicting evidence on this compound’s role in addiction versus pain management?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For instance, use conditioned place preference (CPP) assays to isolate addiction liability and contrast with analgesia endpoints. Multi-omics approaches (transcriptomics, proteomics) can identify pathway-specific effects, while mechanistic studies (e.g., CRISPR-mediated receptor knockout) clarify causal relationships .

Methodological Guidance for Data Integrity

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?

What frameworks assist in formulating novel research questions about this compound’s off-target effects?

Use the PICO framework:

- Population : Specific cell lines or animal models (e.g., μ-opioid receptor knockout mice).

- Intervention : this compound administration routes and doses.

- Comparison : Baseline activity or comparator drugs (e.g., nor-BNI).

- Outcome : Off-target receptor screening (e.g., GPCR panels) or transcriptomic profiling .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.